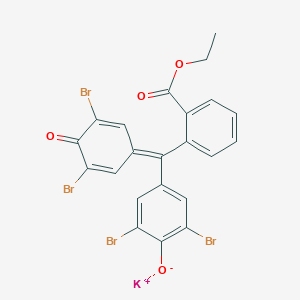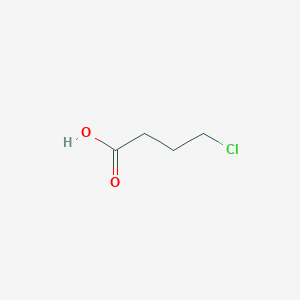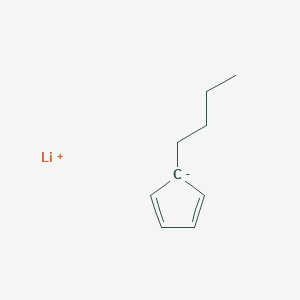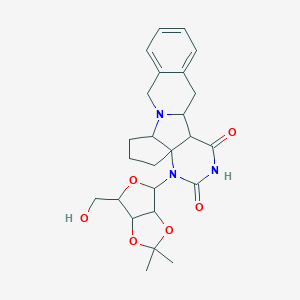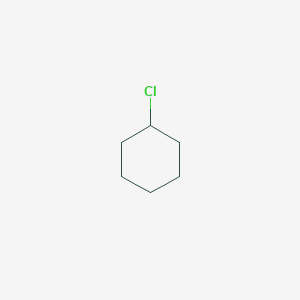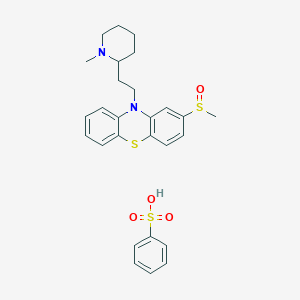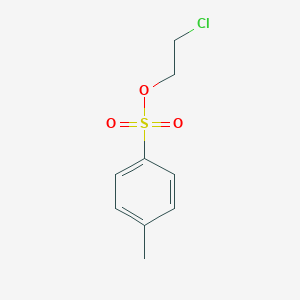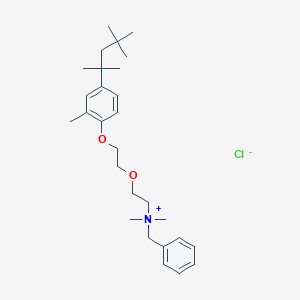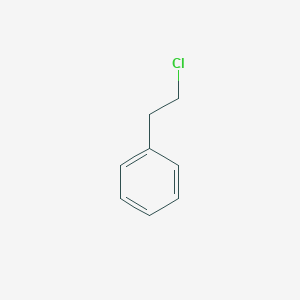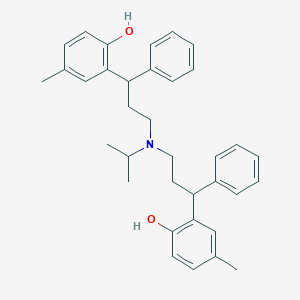
Tolterodine Dimer
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tolterodine Dimer, also known as this compound, is a useful research compound. Its molecular formula is C35H41NO2 and its molecular weight is 507.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Tolterodine Dimer, also known as “2-[3-[[3-(2-Hydroxy-5-methylphenyl)-3-phenylpropyl]-propan-2-ylamino]-1-phenylpropyl]-4-methylphenol”, primarily targets the muscarinic receptors . These receptors play a crucial role in the contraction of the urinary bladder and salivation .
Biochemical Pathways
This compound is metabolized via two pathways: oxidation of the 5-methyl group and dealkylation of the nitrogen . The oxidation process produces 5-hydroxymethyl metabolite of Tolterodine (5-HM-TTD), which is catalyzed by CYP2D6 . The N-dealkylation to produce N-dealkylated Tolterodine (ND-TTD) from Tolterodine and ND-5-HM-TTD from 5-HM-TTD is catalyzed by CYP3A .
Pharmacokinetics
This compound is rapidly absorbed in humans and eliminated mainly by metabolism . After oral administration, Tolterodine is metabolized in the liver, resulting in the formation of the 5-hydroxymethyl derivative, a major pharmacologically active metabolite . The 5-hydroxymethyl metabolite, which exhibits an antimuscarinic activity similar to that of Tolterodine, contributes significantly to the therapeutic effect .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of symptoms associated with overactive bladder. This includes urinary frequency, urgency, and urge incontinence . By inhibiting bladder contractions, this compound helps to alleviate these symptoms.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs that interact with the same cytochrome P450 enzymes involved in this compound’s metabolism could potentially affect its pharmacokinetics and pharmacodynamics . Furthermore, individual variations in the expression and function of these enzymes could also impact the drug’s efficacy and tolerability .
生化分析
Biochemical Properties
Tolterodine Dimer is metabolized via two pathways: oxidation of the 5-methyl group and dealkylation of the nitrogen . The hydroxylation process produces 5-hydroxymethyl tolterodine (5-HM-TTD) and is catalyzed by CYP2D6 . The N-dealkylation process, on the other hand, produces N-dealkylated tolterodine (ND-TTD) from tolterodine and ND-5-HM-TTD from 5-HM-TTD, which is catalyzed by CYP3A .
Cellular Effects
This compound, like its parent compound Tolterodine, is expected to have an impact on various types of cells and cellular processes. Tolterodine is known to inhibit bladder contraction and salivation, which are mediated via cholinergic muscarinic receptors . After oral administration, Tolterodine is metabolized in the liver, resulting in the formation of the 5-hydroxymethyl derivative, a major pharmacologically active metabolite .
Molecular Mechanism
This compound, similar to Tolterodine, acts as a competitive antagonist at muscarinic receptors . This antagonism results in inhibition of bladder contraction, decrease in detrusor pressure, and an incomplete emptying of the bladder . Both Tolterodine and its active metabolite, 5-hydroxymethyltolterodine, exhibit a high specificity for muscarinic receptors .
Temporal Effects in Laboratory Settings
Studies on Tolterodine have shown that it significantly reduces the frequency of micturition and number of incontinence episodes, while increasing the average volume voided . These effects are seen within an hour of administration .
Dosage Effects in Animal Models
In animal models, this compound is expected to have similar dosage effects as Tolterodine. In rhesus monkeys, Tolterodine significantly increased bladder capacity with a minimum effective dose of 0.1 mg/kg .
Metabolic Pathways
This compound is involved in the same metabolic pathways as Tolterodine. Tolterodine is metabolized via two oxidative pathways involving hydroxylation and N-dealkylation . Hydroxylation produces 5-hydroxymethyl tolterodine (5-HM-TTD) and is catalyzed by CYP2D6 . The N-dealkylation process produces N-dealkylated tolterodine (ND-TTD) from tolterodine and ND-5-HM-TTD from 5-HM-TTD, which is catalyzed by CYP3A .
Transport and Distribution
Tolterodine, the parent compound, is known to be rapidly absorbed in humans and eliminated mainly by metabolism .
Subcellular Localization
Given its similarity to Tolterodine, it is expected to localize mainly to the plasma membrane, as Tolterodine is known to do so .
属性
IUPAC Name |
2-[3-[[3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl]-propan-2-ylamino]-1-phenylpropyl]-4-methylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H41NO2/c1-25(2)36(21-19-30(28-11-7-5-8-12-28)32-23-26(3)15-17-34(32)37)22-20-31(29-13-9-6-10-14-29)33-24-27(4)16-18-35(33)38/h5-18,23-25,30-31,37-38H,19-22H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJNATACTARGSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(CCN(CCC(C2=CC=CC=C2)C3=C(C=CC(=C3)C)O)C(C)C)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H41NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435181 |
Source


|
| Record name | AGN-PC-009PVJ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854306-72-2 |
Source


|
| Record name | AGN-PC-009PVJ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
